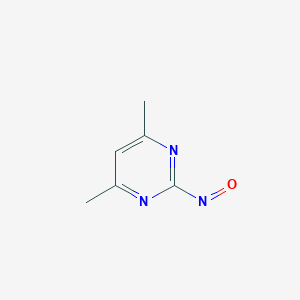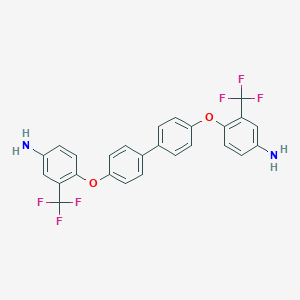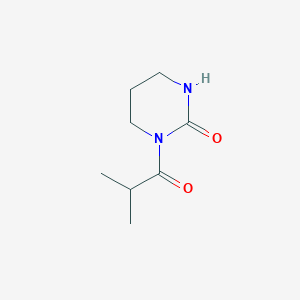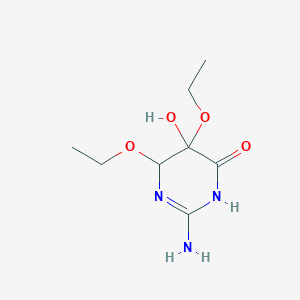
2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one, also known as ADEHPU, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. ADEHPU is a derivative of pyrimidine and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mechanism Of Action
The exact mechanism of action of 2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one is not fully understood. However, it has been suggested that the compound may act by inhibiting key enzymes involved in various biological processes. For example, 2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one has been found to inhibit dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA.
Biochemical And Physiological Effects
2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one has also been found to increase the activity of natural killer cells, which are important for the immune response against cancer and viral infections.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, the compound has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one limitation of 2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one. One area of interest is the development of 2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one-based drugs for the treatment of cancer and viral infections. Another area of interest is the elucidation of the exact mechanism of action of 2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one, which could provide insight into the development of new drugs targeting key enzymes involved in various biological processes. Additionally, further research is needed to explore the potential applications of 2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one in other areas, such as neurodegenerative diseases and autoimmune disorders.
Synthesis Methods
The synthesis of 2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one involves the reaction between ethyl acetoacetate and urea in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with ethyl orthoformate and hydrochloric acid to yield 2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one. The synthesis of 2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one is relatively straightforward and can be carried out using standard laboratory techniques.
Scientific Research Applications
2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one has also been found to exhibit antiviral activity against herpes simplex virus type 1 and 2.
properties
CAS RN |
138415-70-0 |
|---|---|
Product Name |
2-Amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one |
Molecular Formula |
C8H15N3O4 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-amino-4,5-diethoxy-5-hydroxy-1,4-dihydropyrimidin-6-one |
InChI |
InChI=1S/C8H15N3O4/c1-3-14-6-8(13,15-4-2)5(12)10-7(9)11-6/h6,13H,3-4H2,1-2H3,(H3,9,10,11,12) |
InChI Key |
GNGYKEIKNUPPAA-UHFFFAOYSA-N |
SMILES |
CCOC1C(C(=O)NC(=N1)N)(O)OCC |
Canonical SMILES |
CCOC1C(C(=O)NC(=N1)N)(O)OCC |
synonyms |
4(1H)-Pyrimidinone,2-amino-5,6-diethoxy-5,6-dihydro-5-hydroxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



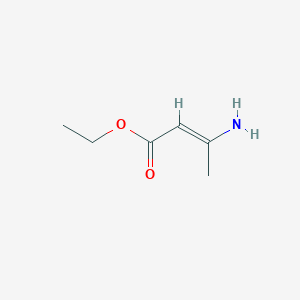

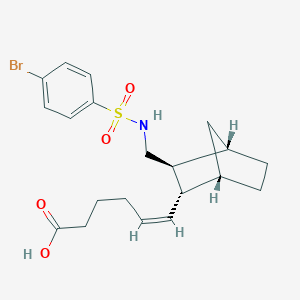

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)

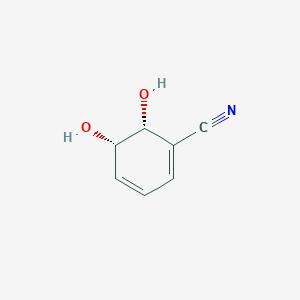
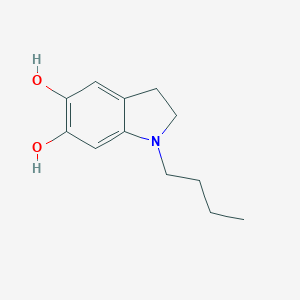
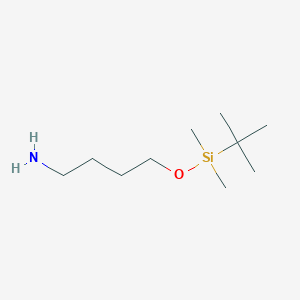
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)
![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
